molecular formula C32H25N3O2 B11495530 ethyl 4-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)benzoate

ethyl 4-(2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)benzoate

Cat. No.: B11495530
M. Wt: 483.6 g/mol
InChI Key: KGERPMLYMAGFSL-UHFFFAOYSA-N
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Description

ETHYL 4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BENZOATE is a complex organic compound featuring an imidazole ring fused with a diazole ring, substituted with triphenyl groups, and an ethyl benzoate moiety. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BENZOATE typically involves multi-step organic reactions. One common route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

ETHYL 4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BENZOATE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The compound may also interact with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone
  • 1,2,4-trisubstituted imidazoles

Uniqueness

ETHYL 4-{2,5,6-TRIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL}BENZOATE is unique due to its specific substitution pattern and the presence of both imidazole and diazole rings.

Properties

Molecular Formula

C32H25N3O2

Molecular Weight

483.6 g/mol

IUPAC Name

ethyl 4-(2,5,6-triphenylimidazo[1,2-a]imidazol-1-yl)benzoate

InChI

InChI=1S/C32H25N3O2/c1-2-37-31(36)26-18-20-27(21-19-26)35-28(23-12-6-3-7-13-23)22-34-30(25-16-10-5-11-17-25)29(33-32(34)35)24-14-8-4-9-15-24/h3-22H,2H2,1H3

InChI Key

KGERPMLYMAGFSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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